

Spectroscopic Profile of Dimethyl Quinoline-2,3-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl Quinoline-2,3-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl Quinoline-2,3-dicarboxylate** (CAS No. 17507-03-8), a molecule of interest in medicinal chemistry and materials science. This document compiles available data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided to ensure reproducibility and methodological rigor.

Molecular Structure and Properties

- IUPAC Name: **Dimethyl quinoline-2,3-dicarboxylate**[\[1\]](#)
- Molecular Formula: $\text{C}_{13}\text{H}_{11}\text{NO}_4$ [\[1\]](#)
- Molecular Weight: 245.23 g/mol [\[1\]](#)
- CAS Number: 17507-03-8[\[1\]](#)
- Appearance: Light brown to yellow solid

Spectroscopic Data Summary

While a complete set of experimentally verified spectroscopic data for **Dimethyl Quinoline-2,3-dicarboxylate** is not readily available in public databases, the following tables have been constructed based on typical values for quinoline derivatives and available information.

Researchers are advised to use this data as a reference and to obtain experimental data for their specific samples for confirmation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignme nt	¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)
H-4	~8.4	s	-	Ar-H	C-2	~150
H-5	~8.2	d	~8.5	Ar-H	C-3	~128
H-8	~8.0	d	~8.5	Ar-H	C-4	~138
H-6	~7.8	t	~7.5	Ar-H	C-4a	~129
H-7	~7.6	t	~7.5	Ar-H	C-5	~130
OCH ₃ (C2- ester)	~4.0	s	-	-CH ₃	C-6	~128
OCH ₃ (C3- ester)	~3.9	s	-	-CH ₃	C-7	~131
C-8	~129					
C-8a	~148					
C=O (C2- ester)	~165					
C=O (C3- ester)	~166					
OCH ₃ (C2- ester)	~53					
OCH ₃ (C3- ester)	~53					

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl)
~1730	Strong	C=O stretch (ester)
~1600, ~1580, ~1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	C-O stretch (ester)
~750	Strong	Aromatic C-H out-of-plane bend

Note: This data is predicted based on typical functional group frequencies.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
245	High	[M] ⁺ (Molecular Ion)
214	Moderate	[M - OCH ₃] ⁺
186	Moderate	[M - COOCH ₃] ⁺
158	Moderate	[M - 2(COOCH ₃) + H] ⁺
128	High	Quinoline fragment

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of quinoline derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of **Dimethyl Quinoline-2,3-dicarboxylate**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the tube and gently invert to ensure complete dissolution and homogeneity.
- ^1H NMR Spectrum Acquisition:
 - The spectrum is typically acquired on a 400 MHz or higher field spectrometer.
 - A standard single-pulse experiment is used.
 - Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectrum Acquisition:
 - A proton-decoupled pulse sequence is commonly employed.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) and a longer acquisition time are required.
 - The spectral width is typically set from 0 to 220 ppm.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.
 - Phase and baseline corrections are applied to the resulting spectrum.
 - Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample like **Dimethyl Quinoline-2,3-dicarboxylate** is typically obtained using the KBr (potassium bromide) pellet technique.^[1]

- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.^[1]
 - A background spectrum of a blank KBr pellet is recorded first.
 - The sample pellet is then placed in the sample holder, and the sample spectrum is acquired.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

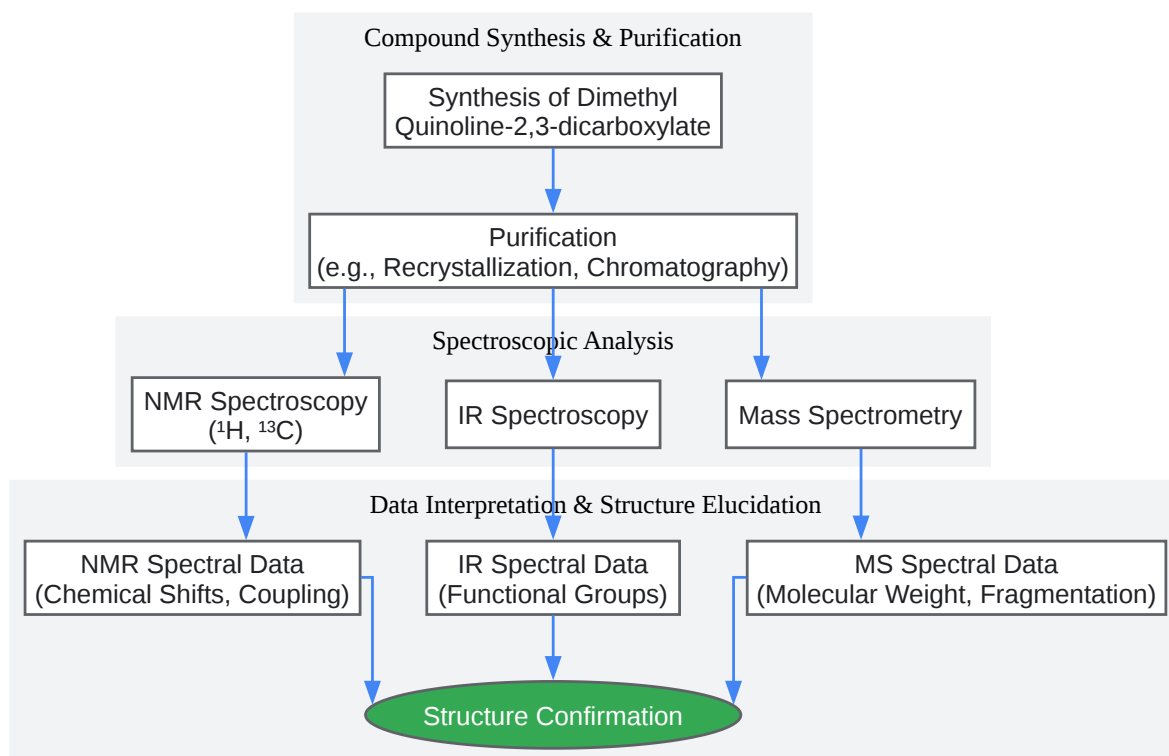
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Ionization:

- The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **Dimethyl Quinoline-2,3-dicarboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. Dimethyl Quinoline-2,3-dicarboxylate | C₁₃H₁₁NO₄ | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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